molecular formula C17H16ClNO3 B4973654 1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one

1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one

Cat. No.: B4973654
M. Wt: 317.8 g/mol
InChI Key: IUCHMMQZXGXAIM-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one is a synthetic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound is characterized by the presence of a 3-chlorophenyl group and two methoxy groups attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and 6,7-dimethoxy-1-tetralone.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under reflux conditions to form the isoquinoline core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other suitable reagents.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in critical biological processes, thereby affecting cellular functions.

    Gene Expression: Modulating gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one can be compared with other similar compounds, such as:

    3-Chloromethcathinone: A synthetic cathinone with similar structural features but different pharmacological properties.

    3-Chlorophenylpiperazine: A piperazine derivative with distinct biological activities.

    6,7-Dimethoxy-1-tetralone: A precursor in the synthesis of various isoquinoline derivatives.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and chlorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-21-14-7-11-8-16(20)19-17(13(11)9-15(14)22-2)10-4-3-5-12(18)6-10/h3-7,9,17H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCHMMQZXGXAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NC(=O)CC2=C1)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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